molecular formula C15H13ClO2 B8561535 5-chloro-2-(phenylmethoxymethyl)benzaldehyde

5-chloro-2-(phenylmethoxymethyl)benzaldehyde

Cat. No.: B8561535
M. Wt: 260.71 g/mol
InChI Key: OGJXTUREEFGIRM-UHFFFAOYSA-N
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Description

5-chloro-2-(phenylmethoxymethyl)benzaldehyde is an organic compound with the molecular formula C15H13ClO2. It is a derivative of benzaldehyde, where the benzyl group is substituted with a chloromethyl group at the 5-position and a benzyloxy group at the 2-position. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde typically involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(phenylmethoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-(phenylmethoxymethyl)benzaldehyde is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(phenylmethoxymethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-(phenylmethoxymethyl)benzaldehyde is unique due to the presence of both the benzyloxy and chloromethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and research .

Properties

Molecular Formula

C15H13ClO2

Molecular Weight

260.71 g/mol

IUPAC Name

5-chloro-2-(phenylmethoxymethyl)benzaldehyde

InChI

InChI=1S/C15H13ClO2/c16-15-7-6-13(14(8-15)9-17)11-18-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

OGJXTUREEFGIRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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